N-(4-bromophenyl)-3-phenoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c20-15-9-11-16(12-10-15)21-19(22)14-5-4-8-18(13-14)23-17-6-2-1-3-7-17/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZCVFPAIJXRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations for N 4 Bromophenyl 3 Phenoxybenzamide
Strategic Disconnection and Retrosynthetic Analysis
Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the logical deconstruction of a target molecule into simpler, commercially available starting materials. For N-(4-bromophenyl)-3-phenoxybenzamide, the most apparent disconnection is at the amide bond (C-N bond). This primary disconnection reveals two key synthons: a 3-phenoxybenzoyl cation equivalent and a 4-bromoaniline (B143363) anion equivalent, which correspond to the synthetic precursors 3-phenoxybenzoic acid (or its activated derivatives) and 4-bromoaniline, respectively.
Further retrosynthetic analysis of these precursors leads to even simpler starting materials. 3-Phenoxybenzoic acid can be conceptually disconnected at the ether linkage, suggesting a synthesis from a phenol (B47542) derivative and a substituted benzoic acid, often achieved through a copper-catalyzed Ullmann condensation. wikipedia.orgresearchgate.netmdpi.com 4-Bromoaniline can be traced back to aniline (B41778) through electrophilic bromination, a reaction that requires careful control to achieve the desired para-substitution.
Synthesis of Key Precursor Intermediates
The successful synthesis of this compound is contingent upon the efficient preparation of its constituent building blocks: 3-phenoxybenzoic acid and 4-bromoaniline.
Preparation of 3-Phenoxybenzoic Acid Derivatives
3-Phenoxybenzoic acid is a crucial intermediate characterized by a phenoxy group at the meta position of the benzoic acid. A prevalent method for its synthesis is the Ullmann condensation, a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol. wikipedia.orgresearchgate.net In a typical procedure, a halobenzoic acid (such as 3-bromobenzoic acid or 3-chlorobenzoic acid) is coupled with phenol in the presence of a copper catalyst and a base at elevated temperatures. Modern variations of the Ullmann reaction may employ various copper sources, including copper nanoparticles (Cu-NPs) or copper(I) oxide, and may be carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdpi.com For instance, the reaction of a substituted phenol with an aryl halide in the presence of a base like potassium hydroxide (B78521) or cesium carbonate and a copper catalyst can afford the corresponding diaryl ether. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Halobenzoic Acid | Phenol | Copper (e.g., Cu, Cu₂O, Cu-NPs) | K₂CO₃, Cs₂CO₃, KOH | DMF, DMSO | ~100-210 | Varies |
| Substituted Phenol | Aryl Halide | CuO-NPs | KOH/Cs₂CO₃ | DMSO | ~100 | Good |
| Phenol | Aryl Halide | Cu-NPs | Cs₂CO₃ | DMF | 120 | 65-92 mdpi.com |
Table 1: Representative Conditions for Ullmann Condensation to form 3-Phenoxybenzoic Acid Derivatives
Another approach involves the oxidation of a corresponding phenoxytoluene derivative.
Synthesis of 4-Bromoaniline and its Precursors
4-Bromoaniline is a primary aromatic amine with a bromine atom at the para position. A common and effective method for its synthesis involves a three-step sequence starting from aniline. To prevent polysubstitution and to direct the incoming electrophile to the para position, the highly activating amino group of aniline is first protected. This is typically achieved by reacting aniline with acetic anhydride (B1165640) to form acetanilide (B955). The subsequent electrophilic bromination of acetanilide with bromine in a suitable solvent like acetic acid proceeds with high regioselectivity to yield 4-bromoacetanilide. The final step is the hydrolysis of the amide group, usually under acidic or basic conditions, to afford the desired 4-bromoaniline.
An alternative route to 4-bromoaniline involves the reduction of 4-bromonitrobenzene. The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid or catalytic hydrogenation.
| Starting Material | Reagent 1 | Reagent 2 | Product |
| Aniline | Acetic Anhydride | - | Acetanilide |
| Acetanilide | Bromine | Acetic Acid | 4-Bromoacetanilide |
| 4-Bromoacetanilide | Acid or Base (hydrolysis) | - | 4-Bromoaniline |
| 4-Bromonitrobenzene | SnCl₂/HCl or H₂/Catalyst | - | 4-Bromoaniline |
Table 2: Common Synthetic Routes to 4-Bromoaniline
Amide Bond Formation Techniques
The final and crucial step in the synthesis of this compound is the formation of the amide bond between 3-phenoxybenzoic acid and 4-bromoaniline. Several methodologies can be employed for this transformation, ranging from direct coupling methods to the use of activated acid derivatives.
Direct Coupling Methodologies (e.g., Carbodiimide, Phosphonium Reagents)
Direct coupling methods involve the use of a reagent that activates the carboxylic acid in situ, allowing for its direct reaction with the amine.
Carbodiimide Reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for amide bond formation. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To enhance the efficiency of the reaction and suppress side reactions, additives like 4-dimethylaminopyridine (B28879) (DMAP) are often employed. For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a compound structurally related to the target molecule, was achieved by reacting pyrazine (B50134) carboxylic acid with 4-bromo-3-methylaniline (B1294692) using DCC in the presence of DMAP in dichloromethane (B109758) (DCM) at 0 °C to room temperature. mdpi.com
| Carboxylic Acid | Amine | Coupling Reagent | Additive | Solvent | Temperature | Yield |
| Pyrazine Carboxylic Acid | 4-Bromo-3-methylaniline | DCC (1.1 eq) | DMAP (0.2 eq) | DCM | 0 °C to RT | Good mdpi.com |
Table 3: Example of DCC-Mediated Amide Coupling
Phosphonium Reagents: Phosphonium-based coupling reagents, such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), are also highly effective for amide bond formation. bachem.com PyBOP activates the carboxylic acid by forming an active ester with 1-hydroxybenzotriazole (B26582) (HOBt), which then reacts with the amine. These reagents are known for their high coupling efficiency and are often used in peptide synthesis and other challenging amide formations. The reaction is typically carried out in an aprotic solvent like DMF in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA).
Activated Ester and Acid Chloride Routes
An alternative to direct coupling involves the pre-activation of the carboxylic acid to form a more reactive species, such as an activated ester or an acid chloride.
Activated Ester Route: While not as common for simple amide synthesis, activated esters, such as N-hydroxysuccinimide (NHS) esters, can be prepared from the carboxylic acid and then reacted with the amine in a separate step. This two-step process can sometimes offer advantages in terms of purification.
Acid Chloride Route: A more direct and frequently used method involves the conversion of the carboxylic acid to its corresponding acid chloride. 3-Phenoxybenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 3-phenoxybenzoyl chloride. orgsyn.orggoogle.comgoogle.com This highly electrophilic acid chloride then readily reacts with 4-bromoaniline in the presence of a base, such as pyridine (B92270) or triethylamine, to furnish this compound in high yield. This method is often favored for its high reactivity and the ease of separation of the product from the reaction byproducts.
| Acid Derivative | Amine | Base | Solvent | Temperature |
| 3-Phenoxybenzoyl Chloride | 4-Bromoaniline | Pyridine or Triethylamine | DCM, THF, or Toluene | 0 °C to RT |
Table 4: General Conditions for Amide Formation via the Acid Chloride Route
Regioselective Functionalization Strategies
The aromatic rings within this compound provide multiple opportunities for further chemical modification. Achieving regioselectivity—the precise control over which position on these rings is functionalized—is critical for creating derivatives with desired properties.
Orthogonal Protecting Group Chemistry
Orthogonal protecting groups are distinct chemical moieties that can be removed under specific, non-overlapping conditions, enabling the selective functionalization of different parts of a molecule. While direct applications on this compound are not detailed in the provided search results, the principles of this strategy are fundamental in organic synthesis. For instance, a synthetic route could be designed starting with a protected 3-hydroxybenzoic acid and a protected 4-bromoaniline. After forming the central amide bond, one protecting group could be selectively removed to expose a reactive site for modification, while the other ring remains shielded from reaction.
Directed Ortho Metalation Approaches for Aromatic Modification
Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. This technique uses a directing group on the aromatic ring to guide an organometallic base, typically an alkyllithium reagent, to deprotonate the adjacent ortho position. In the structure of this compound, the amide linkage is a potent directing group. It can direct lithiation to the C2 and C6 positions of the benzoyl ring. The resulting aryllithium intermediate can then be reacted with various electrophiles to introduce new substituents at these specific locations.
Additionally, the bromine atom on the N-aryl ring serves as a handle for lithium-halogen exchange. Treatment with an alkyllithium reagent like n-butyllithium at low temperatures would selectively replace the bromine with lithium. This newly formed lithiated species can then react with a wide array of electrophiles, enabling the introduction of diverse functional groups at the C4 position of the N-phenyl ring.
Derivatization and Analog Synthesis
The creation of derivatives and analogs of this compound is essential for exploring structure-activity relationships in fields like medicinal chemistry.
Introduction of Substituents on the Phenoxy Moiety
Modifications to the phenoxy ring can be achieved by starting with a substituted phenol in the initial synthesis. For example, coupling a substituted phenol with a 3-halobenzoic acid derivative would yield a phenoxy moiety with the desired substitution pattern. Alternatively, direct electrophilic aromatic substitution on the this compound molecule could be employed. The phenoxy group is an activating group and would direct incoming electrophiles, such as in nitration or halogenation reactions, to the ortho and para positions of the terminal phenyl ring.
Modifications on the N-Aryl (Bromophenyl) Ring
The bromine atom on the N-aryl ring is a key functional group for derivatization via transition metal-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the bromophenyl group and a boronic acid or ester is a versatile method for introducing new aryl, heteroaryl, or alkyl groups. mdpi.com This has been successfully applied to similar N-(4-bromophenyl)carboxamide structures. mdpi.comnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromophenyl ring with an amine, thereby introducing a new amino substituent.
Heck Coupling: The Heck reaction allows for the introduction of a vinyl group by coupling the bromophenyl moiety with an alkene in the presence of a palladium catalyst.
Stille Coupling: This reaction provides another avenue for carbon-carbon bond formation by coupling the bromo-compound with an organostannane reagent, again using a palladium catalyst.
These cross-coupling reactions offer a modular and powerful toolkit for generating a diverse library of analogs from the this compound scaffold.
| Reaction Type | Reactants | Catalyst/Reagent | Product Type |
| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd catalyst, Base | N-(4-arylphenyl)-3-phenoxybenzamide |
| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Base, Ligand | N-(4-aminophenyl)-3-phenoxybenzamide |
| Heck Coupling | This compound, Alkene | Pd catalyst, Base | N-(4-vinylphenyl)-3-phenoxybenzamide |
| Stille Coupling | This compound, Organostannane | Pd catalyst | N-(4-substituted-phenyl)-3-phenoxybenzamide |
Alterations of the Central Benzamide (B126) Core
The central benzamide core of this compound is a critical determinant of its three-dimensional structure and, consequently, its chemical and biological properties. Strategic modifications to this core structure are a key area of research to modulate its characteristics. These alterations can involve the amide linkage itself or the flanking phenyl rings.
One common modification is the N-alkylation of the amide bond. For instance, the introduction of a methyl group to the amide nitrogen (N-methylation) can significantly alter the compound's properties. This change removes the hydrogen bond donor capability of the amide N-H group and can introduce a conformational bias, which may influence its interaction with biological targets. Research on related benzamide derivatives has shown that such N-methylation can impact biological activity. benchchem.com
Another approach involves creating "inverse" amide analogs, where the orientation of the amide bond is reversed. This would result in a compound where the carbonyl group is attached to the 4-bromophenyl ring and the N-H group is linked to the 3-phenoxyphenyl moiety. Such a change fundamentally alters the electronic and hydrogen-bonding pattern of the molecule.
Furthermore, the phenyl ring of the benzoyl moiety can be replaced with various heterocyclic systems to explore different spatial arrangements and electronic properties. This strategy aims to introduce novel structural features while maintaining the key pharmacophoric elements. For example, replacing the benzene (B151609) ring with a pyridine or thiophene (B33073) ring can introduce heteroatoms that may form additional interactions or alter the molecule's metabolic stability and solubility. cambridgemedchemconsulting.com Research into other pharmacologically active classes of molecules, such as thieno[2,3-d]pyrimidine (B153573) derivatives, often incorporates an amide moiety as part of a more complex heterocyclic core, demonstrating the broad applicability of this design strategy. researchgate.net
Exploration of Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aiming to create new molecules with similar biological properties but potentially improved toxicity profiles, pharmacokinetics, or potency. cambridgemedchemconsulting.com This strategy involves replacing an atom or a group of atoms with an alternative that has a similar size, shape, and electronic configuration. For this compound, several key positions are amenable to such modifications.
The replacement of a hydrogen atom with fluorine is a common strategy to block metabolic oxidation at a specific site. u-tokyo.ac.jp Similarly, replacing a phenyl ring with a bioisostere like a pyridyl or thiophene ring is a well-established method to fine-tune a compound's properties. cambridgemedchemconsulting.com In drug discovery programs, aromatic azaborinines have even been explored as bioisosteric replacements for naphthalene, highlighting the innovative approaches being taken to modify aromatic systems. nih.gov These replacements can lead to significant changes in biological activity and selectivity. nih.gov
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Compound
The synthesis of this compound, like most multi-step organic syntheses, yields a crude product containing unreacted starting materials, reagents, and by-products. Achieving high purity of the final compound and its intermediates is crucial, necessitating the use of advanced purification techniques.
Chromatographic Separations (e.g., preparative HPLC, flash chromatography)
Chromatography is the most powerful and widely used method for the purification of organic compounds.
Flash Chromatography : This technique is a rapid, medium-pressure liquid chromatography method ideal for routine purification in a synthetic chemistry lab. phenomenex.com It is faster than traditional gravity-fed column chromatography because solvent is forced through the column with positive pressure, typically from compressed air or nitrogen. phenomenex.com For the purification of this compound, a silica (B1680970) gel column would typically be used as the stationary phase. The crude product is loaded onto the column, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is passed through to elute the components based on their differing affinities for the stationary phase. phenomenex.comresearchgate.net This method is cost-effective and allows for the separation of gram-scale quantities, making it suitable for purifying both intermediates and the final product. phenomenex.com
Preparative High-Performance Liquid Chromatography (HPLC) : For obtaining very high levels of purity (>98%), preparative HPLC is the method of choice. google.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material. While more expensive and time-consuming than flash chromatography, it offers superior resolution. This technique is often employed in the final purification step, particularly for compounds intended for rigorous biological testing. A patent for the related compound phenoxybenzamine (B1677643) mentions the use of HPLC to assess purity, underscoring the importance of this technique in achieving high-quality material. google.com
Crystallization and Recrystallization Methods
Crystallization is a fundamental technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid sample of this compound would be dissolved in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.
The choice of solvent is critical and is determined empirically. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for compounds with the polarity of this compound might include ethanol, ethyl acetate, or mixtures of solvents like dichloromethane/hexane. After cooling, the pure crystals are collected by filtration, washed with a small amount of cold solvent, and dried. This method is not only effective for purification but can also provide the compound in a stable, crystalline form suitable for characterization and storage. Many synthetic procedures for related amides report the final product as a solid that is purified by washing or recrystallization. mdpi.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to pharmaceutical synthesis is of growing importance, aiming to reduce the environmental impact of chemical processes. nih.gov The synthesis of this compound, typically achieved via the amidation of 3-phenoxybenzoic acid with 4-bromoaniline, can be optimized according to these principles.
Key Green Chemistry Principles and Their Application
| Principle | Application in this compound Synthesis |
|---|---|
| Waste Prevention | Optimize reaction conditions (temperature, concentration, stoichiometry) to maximize yield and minimize by-product formation. nih.gov |
| Atom Economy | Choose coupling reagents that have a high atom economy. For example, using catalytic methods for amide bond formation instead of stoichiometric reagents like carbodiimides, which generate urea (B33335) by-products. mdpi.com |
| Use of Safer Chemicals/Solvents | Replace hazardous solvents such as dichloromethane (DCM) or dimethylformamide (DMF) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible. researchgate.netnih.gov |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure if possible. The use of catalysts can lower the activation energy of the reaction, reducing the need for high temperatures. researchgate.net |
| Use of Renewable Feedstocks | While challenging for this specific molecule, this principle encourages sourcing starting materials from renewable biological sources rather than petrochemicals. |
| Reduce Derivatives | Employ one-pot or tandem reaction sequences to avoid the need for protection and deprotection steps, which add to the step count and generate waste. nih.gov |
Computational Chemistry and Molecular Modeling Studies of N 4 Bromophenyl 3 Phenoxybenzamide and Its Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties from the electron density. For a molecule with the structural complexity of N-(4-bromophenyl)-3-phenoxybenzamide—featuring multiple aromatic rings and a flexible amide linkage—DFT provides critical insights into its intrinsic stability, reactivity, and electronic characteristics.
Electronic Structure Analysis
The arrangement of electrons within a molecule, its electronic structure, fundamentally governs its chemical identity and behavior. DFT calculations for analogues of this compound are instrumental in mapping the electron density distribution and pinpointing regions susceptible to chemical interaction. The presence of an electron-withdrawing bromine atom on one phenyl ring and an electron-donating phenoxy group on the other creates a distinct electronic landscape.
A powerful tool in this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the molecule's surface, highlighting areas of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). In studies of similar benzamide (B126) structures, the carbonyl oxygen of the amide group consistently emerges as a region of significant negative potential, indicating its role as a primary hydrogen bond acceptor.
Table 1: Representative Electronic Properties of a Benzamide Analogue from DFT Calculations
Note: The values in this table are representative and based on typical DFT calculations for structurally similar molecules.
| Property | Value |
|---|---|
| Dipole Moment (Debye) | 4.1 D |
| Electron Affinity (eV) | 0.9 eV |
| Ionization Potential (eV) | 8.2 eV |
| Total Energy (Hartree) | -1520 |
Conformational Landscape and Energy Minima
The flexible nature of this compound, arising from several rotatable single bonds, gives rise to a complex conformational landscape. The molecule's three-dimensional structure is not static, and its biological function is often tied to a specific, low-energy conformation. DFT calculations are employed to explore this landscape by systematically rotating key dihedral angles and calculating the corresponding energies.
Table 2: Hypothetical Relative Energies of Different Conformers of this compound
Note: This table presents hypothetical data to illustrate the concept of a conformational energy landscape.
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | 120° | 0.0 |
| 2 | -60° | 2.1 |
| 3 | 180° | 4.5 |
| 4 | 0° | 6.8 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding chemical reactivity. nih.govnih.govsdsu.edunih.gov It focuses on the two most important orbitals in chemical interactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. nih.govnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A larger gap implies greater stability and lower reactivity, whereas a smaller gap suggests the molecule is more readily polarizable and reactive. In computational studies of analogous aromatic amides, FMO analysis helps to rationalize their electronic properties and potential for engaging in various chemical transformations.
Table 3: Representative Frontier Molecular Orbital Data for a Benzamide Analogue
Note: The values in this table are representative and based on typical FMO analyses of similar aromatic amide compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 5.4 |
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture of molecular properties, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how a molecule like this compound moves and changes shape over time, and how it interacts with its environment.
Dynamic Behavior and Solvent Interactions
The surrounding environment, especially a solvent like water, can profoundly influence a molecule's behavior. MD simulations are ideally suited to probe these interactions. By immersing the this compound molecule in a simulated box of solvent, one can observe the intricate dance of solute-solvent interactions.
These simulations can reveal the formation and lifetime of hydrogen bonds between the amide group and water molecules, as well as the hydrophobic interactions involving the phenyl rings. Such information is vital for understanding a compound's solubility and its behavior in a biological medium.
Ligand Flexibility and Conformation Sampling
The inherent flexibility of this compound means it can adopt a multitude of conformations. MD simulations provide a powerful means to explore this conformational space. Over the course of a simulation, which can span from nanoseconds to microseconds, the molecule will spontaneously flex and rotate, sampling a wide range of its possible shapes.
Analysis of the simulation trajectory allows for the identification of the most populated conformational states and the pathways of transition between them. This dynamic view of ligand flexibility is crucial for understanding how a molecule might adapt its shape to bind effectively to a biological target, a process known as "induced fit".
Molecular Docking and Binding Affinity Predictions (for specific in vitro macromolecular targets)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions that drive the biological effects of a compound. For analogues of this compound, molecular docking studies have been pivotal in elucidating their mechanism of action at a molecular level.
The recognition of a ligand by its target protein is a highly specific process dictated by the three-dimensional structures of both molecules and the physicochemical complementarity of their interacting surfaces. For benzamide derivatives, including those with a phenoxy moiety, the ligand-target recognition is often a multifaceted process involving a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.
Similarly, for a series of 3-phenoxybenzoic acid derivatives, which share a core structure with this compound, docking studies against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been performed. nih.gov These studies indicate that the phenoxybenzoic acid scaffold orients itself within the ATP-binding site of the kinase domain. The recognition is guided by the ability of the ligand to mimic the binding mode of the native ATP molecule, forming key interactions with the hinge region of the protein.
The stability of the ligand-protein complex is determined by a network of non-covalent interactions. For analogues of this compound, several key interactions have been identified through molecular docking simulations.
Hydrogen Bonding: This is a critical interaction for many enzyme inhibitors. In studies of benzamide analogues targeting FtsZ, hydrogen bonds were consistently observed between the amide group of the benzamide and amino acid residues such as Val207, Asn263, and Gly205. nih.govscispace.com For 3-phenoxybenzoic acid derivatives targeting VEGFR-2, hydrogen bonds are typically formed between the carboxylate or a surrogate group and the backbone amide groups of the hinge region residues.
Hydrophobic Interactions: The phenoxy and bromophenyl groups of this compound are inherently hydrophobic and are expected to play a significant role in binding. In docking studies of related compounds, these lipophilic moieties are often found buried in hydrophobic pockets of the target protein, displacing water molecules and contributing favorably to the binding free energy.
π-Stacking Interactions: The aromatic rings present in the this compound structure (the two phenyl rings of the phenoxybenzamide core and the bromophenyl ring) are capable of engaging in π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the active site. For instance, in studies of benzamide derivatives as glucokinase activators, π-π stacking with a tyrosine residue (TYR214) was identified as a key interaction. researchgate.net
| Analogue Class | Macromolecular Target | Key Hydrogen Bond Interactions | Key Hydrophobic/π-Stacking Interactions | Reference |
|---|---|---|---|---|
| Benzamide Derivatives | FtsZ | Val207, Asn263, Leu209, Gly205, Asn299 | Interactions with hydrophobic pockets | nih.govscispace.com |
| 3-Phenoxybenzoic Acid Derivatives | VEGFR-2 | Hinge region residues | Engagement with hydrophobic regions | nih.gov |
| Benzamide Derivatives | Glucokinase | ARG63, ARG250, THR65 | π-π stacking with TYR214 | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on in vitro biological activity)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is invaluable for predicting the activity of new compounds and for guiding the design of more potent analogues.
For various series of benzamide derivatives, robust and statistically significant QSAR models have been developed. These models are typically built using a training set of compounds with known biological activities. For example, a three-dimensional QSAR (3D-QSAR) model was developed for a series of three-substituted benzamide derivatives as FtsZ inhibitors. nih.govscispace.com This model demonstrated a good correlation between the predicted and experimental activities, indicating its predictive power for new compounds within the same chemical class.
In another study, a QSAR model for N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides as H+/K+-ATPase inhibitors was developed using a genetic function approximation protocol. The resulting model showed satisfactory statistical quality, suggesting its utility in predicting the antiulcer activity of new analogues. nih.gov
The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures numerically. These descriptors can be categorized into several types:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These are derived from the 3D structure of the molecule and describe its size and shape.
Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies.
Physicochemical descriptors: These include properties like lipophilicity (logP) and polarizability.
The selection of the most relevant descriptors is a critical step in QSAR model development. Techniques such as genetic algorithms (GA) and partial least squares (PLS) are often employed to select a subset of descriptors that have the most significant correlation with the biological activity, while avoiding overfitting. researchgate.net For instance, in a study of benzothiazole (B30560) derivatives, descriptors related to molecular size (inertia moment-1-size), connectivity (kier chiv5 index), and hydrogen bonding capacity (number of H-bond donors) were found to be important for their inhibitory activity.
The reliability and predictive ability of a QSAR model must be rigorously validated. This is typically done through both internal and external validation techniques.
Internal Validation: Cross-validation is a common internal validation method. In this process, a portion of the training set is temporarily removed, and the model is rebuilt using the remaining compounds. The activity of the removed compounds is then predicted by the new model. A high cross-validated correlation coefficient (q²) indicates the robustness of the model.
External Validation: The most stringent test of a QSAR model is its ability to predict the activities of an external test set of compounds that were not used in the model development. A high predictive correlation coefficient (R²pred) for the test set confirms the model's predictive power.
| Analogue Series | QSAR Model Type | Correlation Coefficient (R²) | Cross-validated Coefficient (q²) | Predictive Correlation (R²pred) | Reference |
|---|---|---|---|---|---|
| Three-substituted benzamides (FtsZ inhibitors) | 3D-QSAR | 0.8319 | 0.6213 | 0.67 | nih.govscispace.com |
| Aminophenyl benzamides (HDAC inhibitors) | 3D-QSAR | 0.99 | 0.85 | Not Reported | |
| Benzamide derivatives (Glucokinase activators) | 3D-QSAR (Atom-based) | > 0.99 | > 0.52 | Not Reported | researchgate.net |
| N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides (H+/K+-ATPase inhibitors) | QSAR | 0.84 | Not Reported | 0.88 | nih.gov |
Pharmacophore Model Generation and Validation (for in vitro biological targets)
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.govresearchgate.net These models serve as 3D queries to search for new, structurally diverse compounds with the potential for similar biological activity. nih.govnih.gov The generation and validation of a robust pharmacophore model are critical preliminary steps in the discovery of novel ligands, such as analogues of this compound.
The process can be approached from two main perspectives: ligand-based and structure-based. nih.gov
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown, but a set of active ligands is available. dovepress.com The fundamental principle is that molecules with similar biological activities often share common chemical features arranged in a similar spatial orientation. nih.gov For a series of this compound analogues with known activity against a target, like the kappa opioid receptor, this approach would involve superimposing the molecules and identifying the common chemical features. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov
Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein (e.g., from the Protein Data Bank) is available, a structure-based model can be generated. nih.gov This approach analyzes the key interaction points within the receptor's binding site. nih.gov The resulting pharmacophore represents the ideal complementary features a ligand should possess to bind effectively. nih.gov For instance, if this compound were docked into its target's active site, the key interactions—such as hydrogen bonds with specific amino acid residues or hydrophobic interactions with pockets—would form the basis of the pharmacophore model. nih.gov
Validation is a crucial step to ensure the generated pharmacophore model is statistically significant and can reliably distinguish between active and inactive compounds. nih.gov Several methods are used for rigorous validation:
Test Set Validation: A group of molecules with known activities, which were not used in the model generation (the training set), is used to evaluate the model's predictive power. nih.gov A good model will identify a high percentage of the active molecules from this test set.
Decoy Set Validation: The model is challenged to screen a large database of "decoy" molecules (compounds assumed to be inactive) that contains a small number of known active compounds. nih.gov The quality of the model is then assessed by its ability to prioritize the active compounds over the decoys. nih.gov
Statistical Methods: Metrics such as the Güner-Henry (GH) score, Receiver Operating Characteristic (ROC) curves, and Enrichment Factor (EF) are calculated to quantify the model's performance. nih.gov The Area Under the Curve (AUC) of a ROC plot, for example, indicates how well the model can discriminate between active and inactive compounds. nih.gov
A hypothetical pharmacophore model for a series of phenoxybenzamide analogues might be generated based on their activity as kappa opioid receptor antagonists. nih.gov The key features could include a hydrogen bond acceptor, a hydrophobic group, and two aromatic rings, as depicted in the table below.
| Feature Type | Description |
| Hydrogen Bond Acceptor (HBA) | Represents the amide oxygen. |
| Aromatic Ring (AR1) | Corresponds to the phenoxy ring. |
| Aromatic Ring (AR2) | Corresponds to the bromophenyl ring. |
| Hydrophobic (HY) | Represents the bromine substituent. |
Virtual Screening Methodologies for Novel Scaffolds
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov It is a cost-effective and time-efficient alternative to high-throughput screening (HTS) in the early stages of drug discovery. nih.govnih.gov Following the development of a validated pharmacophore model for a target of this compound, this model can be used as a 3D query for virtual screening.
The primary goal of virtual screening in this context is "scaffold hopping"—the identification of new core molecular structures (scaffolds) that are structurally different from the original phenoxybenzamide template but still satisfy the essential pharmacophoric requirements for biological activity. nih.gov
The virtual screening workflow typically involves several stages:
Database Preparation: Large compound libraries, such as ZINC, ChEMBL, or commercial databases, are prepared for screening. nih.govresearchgate.net This involves generating 3D conformations for each molecule.
Pharmacophore-Based Screening: The validated pharmacophore model is used as a filter to rapidly screen the databases. nih.gov Only molecules that can match the pharmacophoric features in the correct 3D arrangement are retained as "hits." nih.govepa.gov This step significantly reduces the number of compounds for further analysis.
Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking simulations. nih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity (scoring). dovepress.com This step refines the hit list by prioritizing compounds that not only match the pharmacophore but also fit well into the binding pocket and form favorable interactions.
ADMET Filtering: The remaining candidates are often filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. dovepress.com This helps to eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues early in the discovery process, increasing the likelihood of downstream success. dovepress.com
For example, a virtual screening campaign to find new kappa opioid receptor antagonists based on a pharmacophore derived from phenoxybenzamide analogues could yield a set of hits with diverse chemical structures. nih.gov
| Screening Stage | Number of Compounds | Purpose |
| Initial Database | ~1,000,000 | A large, diverse chemical library. |
| Pharmacophore Hits | ~10,000 | Compounds matching the key 3D features. |
| Docking Score > X | ~500 | Hits with predicted high binding affinity. |
| ADMET Filter Pass | ~50 | Candidates with favorable drug-like properties. |
| Final Hits for in vitro testing | 5-10 | Top-ranked novel scaffolds selected for synthesis and biological evaluation. |
Through this hierarchical approach, computational chemists can effectively navigate vast chemical spaces to discover novel scaffolds that, while structurally distinct from this compound, retain the necessary features for potent and selective biological activity.
Structure Activity Relationship Sar Investigations of N 4 Bromophenyl 3 Phenoxybenzamide Analogues for Specific in Vitro Biological Activities
Impact of Substituent Position and Electronic Nature on the N-(4-bromophenyl) Moiety
The N-(4-bromophenyl) portion of the molecule is a critical area for SAR studies. The nature and position of substituents on this phenyl ring can significantly alter the compound's biological profile.
Halogen Effects (e.g., Bromine vs. Chlorine, Fluorine)
The substitution of bromine with other halogens, such as chlorine or fluorine, on the N-phenyl ring has been a key area of investigation. Studies have shown that the type of halogen at the para-position can influence the potency and selectivity of these compounds for their biological targets.
For instance, in a series of 3α-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues, which share a similar bis-aryl moiety, the replacement of a 4'-fluoro group with a 4'-chloro group resulted in a slight reduction in dopamine (B1211576) transporter (DAT) binding affinity. nih.gov Specifically, the DAT binding affinities (Ki) for the 4'-fluoro compounds were 2.94 nM and 6.87 nM, while their 4'-chloro counterparts exhibited Ki values of 12.6 nM and 14.6 nM, respectively. nih.gov Despite this, the potency for inhibiting dopamine uptake remained high and comparable across these analogues, with IC50 values in the range of 1.5-2.5 nM. nih.gov
In another study involving N-phenylbenzamide derivatives, a compound with a 4-chloro substituent on the N-phenyl ring, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), demonstrated significant anti-HBV activity. nih.govresearchgate.net This compound was found to be more potent than the reference drug lamivudine (B182088) against both wild-type and drug-resistant HBV strains. nih.gov The introduction of a chlorine atom into the amine part of certain azomethine ligands has also been shown to increase their biological activity. mdpi.comnih.gov For example, a zinc complex containing one chlorine atom in the amine part of the ligand showed protistocidal activity twice as high as the reference drug toltrazuril. mdpi.comnih.gov
Table 1: Effect of Halogen Substitution on Dopamine Transporter (DAT) Binding Affinity
| Compound Analogue | Halogen at 4'-position | DAT Binding Affinity (Ki, nM) |
|---|---|---|
| Analogue 1 | Fluoro | 2.94 nih.gov |
| Analogue 2 (chloro version of 1) | Chloro | 12.6 nih.gov |
| Analogue 3 | Fluoro | 6.87 nih.gov |
| Analogue 4 (chloro version of 3) | Chloro | 14.6 nih.gov |
Influence of Alkyl and Alkoxy Substitutions
The introduction of alkyl and alkoxy groups onto the N-(4-bromophenyl) moiety has been explored to understand the impact of size and electronics on activity. Generally, small, non-polar, and non-bulky substituents are well-tolerated.
In a study on the anticonvulsant lacosamide, which has a related N-benzyl acetamide (B32628) structure, the placement of small, nonpolar, and non-bulky substituents at the 3-oxy site resulted in compounds with significant seizure protection, similar to the parent compound. nih.gov However, introducing larger moieties at this position led to a loss of anticonvulsant activity. nih.gov This suggests that steric bulk can be a determining factor for activity.
Research on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as choline (B1196258) transporter inhibitors also highlights the importance of the substitution pattern. nih.gov While this study focused more on the benzamide portion, it underscores the sensitivity of biological activity to structural modifications.
Table 2: Impact of Alkyl/Alkoxy Group Size on Anticonvulsant Activity
| Compound Analogue | Substituent at 3-oxy site | Anticonvulsant Activity |
|---|---|---|
| Parent Compound | Methoxy | Pronounced |
| Analogue with small, non-polar group | Small alkyl | Pronounced nih.gov |
| Analogue with larger moiety | Bulky alkyl/alkoxy | Decreased nih.gov |
Role of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on the N-phenyl ring, whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), play a crucial role in modulating biological activity. studypug.com EWGs generally increase the electrophilicity of a molecule, while EDGs increase nucleophilicity. studypug.com
In a study of thieno[2,3-b]pyridine (B153569) derivatives, the presence of an EWG, specifically a cyano (-CN) group, on the phenyl ring was found to be important for inhibitory activity against the FOXM1 protein. mdpi.com The electron-withdrawing effect of the cyano group, combined with the inductive effect of a halogen, altered the electron density of the phenyl ring, leading to a different binding mode compared to the parent compound. mdpi.com
The phenyl group itself can act as either an electron-donating or electron-withdrawing group depending on the reaction and the groups it is attached to. reddit.comstackexchange.com Its sp2 hybridized carbons are generally electron-withdrawing inductively, but it can also donate or withdraw electrons through resonance. reddit.com
The phenoxy group, present in the core structure of N-(4-bromophenyl)-3-phenoxybenzamide, is also known to have dual electronic effects. The oxygen atom is electron-donating through resonance but electron-withdrawing through its inductive effect due to high electronegativity. reddit.com
Structural Modifications on the Phenoxy Ring
The phenoxy ring is another key site for structural modifications to explore and optimize biological activity.
Variation of Substituent Position and Bulk
The position and size of substituents on the phenoxy ring can significantly impact the compound's interaction with its biological target. Studies on related structures like phenoxybenzamine (B1677643) have shown that substitutions on the phenoxy ring are critical for activity. For example, compounds with a 2-ethoxyphenoxy or a 2-i-propoxyphenoxy moiety exhibit high potency as α-adrenoceptor antagonists. gpatindia.com
The displacement of a substituent at the 1-position of a phenoxy ring is faster when the aromatic ring contains electron-withdrawing substituents at the ortho and para positions. researchgate.net This indicates that the electronic environment of the phenoxy ring influences its reactivity and likely its binding characteristics.
Replacement of the Phenoxy Group with Other Aryloxy or Heteroaryloxy Moieties
Replacing the phenoxy group with other aryloxy or heteroaryloxy systems is a common strategy in medicinal chemistry to explore new interactions and improve properties. In the development of MEK inhibitors, an oxadiazole moiety was successfully used as a bioisostere for a hydroxamate group, leading to a more metabolically stable and efficacious compound. nih.gov This highlights the potential for replacing key functional groups with bioisosteric alternatives.
In a series of 3-methoxy-4-(piperidin-4-yl)oxy benzamides, it was found that 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes. nih.gov This suggests that specific aryloxy or cycloalkyloxy groups can be crucial for activity.
The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives has been a focus due to their significant biological activity. mdpi.com This underscores the importance of the hydroxyphenoxy motif, a variation of the phenoxy group, in conferring biological function. The development of synthetic methods to introduce variations on the phenoxy ring is an active area of research. mdpi.com
Alterations to the Central Benzamide Linker
The benzamide core of this compound serves as a critical scaffold, orienting the pendant 4-bromophenyl and 3-phenoxy groups in three-dimensional space. Alterations to this central linker, including constraining its conformation or replacing the amide bond with isosteres, can profoundly impact biological activity by modifying the molecule's shape, flexibility, and hydrogen-bonding capabilities.
The flexibility of the central benzamide linker is a key determinant of how the molecule interacts with its biological target. The amide bond can exist in both cis and trans conformations, with the trans isomer being significantly more stable. The rotational freedom around the C-N and C-C single bonds of the benzamide core allows the molecule to adopt various conformations.
Introducing conformational constraints is a common strategy to probe the bioactive conformation of a molecule. By rigidifying the structure, it is possible to lock the molecule into a specific spatial arrangement, which may lead to enhanced potency if that conformation aligns well with the target's binding site. For instance, incorporating the amide bond into a lactam ring system can restrict its rotational freedom and fix the relative orientation of the flanking phenyl rings. While specific studies on conformationally constrained analogues of this compound are not extensively documented in publicly available literature, general principles suggest that such modifications would be a logical step in optimizing its biological profile. The degree of conformational restriction would need to be carefully balanced, as excessive rigidity could prevent the molecule from adopting the necessary conformation for binding.
The amide bond is a common functional group in many biologically active molecules, but it can be susceptible to enzymatic hydrolysis, leading to poor metabolic stability. Isosteric replacement of the amide bond with groups that mimic its size, shape, and electronic properties, but are more resistant to degradation, is a widely used strategy in drug design. nih.gov
Several bioisosteres for the amide group have been successfully employed in medicinal chemistry, including 1,2,3-triazoles, 1,2,4-oxadiazoles, and other five-membered heterocycles. nih.gov These heterocyclic rings can act as metabolically stable scaffolds that mimic the hydrogen-bonding capabilities and the spatial arrangement of the original amide bond. nih.gov For example, the 1,4-disubstituted 1,2,3-triazole ring is considered a good isostere for the trans-amide bond. nih.gov The replacement of the amide linker in various bioactive compounds with a 1,2,3-triazole has been shown to maintain or even improve biological activity while enhancing metabolic stability. nih.gov
In the context of this compound, replacing the central amide linkage with a 1,2,3-triazole or another suitable heterocycle would be a rational approach to potentially improve its pharmacokinetic properties without compromising its in vitro potency. The synthesis of such analogues would likely involve multi-step synthetic sequences, starting from precursors containing the appropriate azide (B81097) and alkyne functionalities to form the triazole ring via "click chemistry."
The following table illustrates potential isosteric replacements for the amide linker in this compound:
| Original Functional Group | Potential Isosteric Replacement | Rationale for Replacement |
| Amide (-CO-NH-) | 1,2,3-Triazole | Mimics trans-amide geometry, enhances metabolic stability. nih.gov |
| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Acts as a rigid scaffold, can improve metabolic stability. nih.gov |
| Amide (-CO-NH-) | Ketone (-CO-CH2-) | Removes hydrogen bond donor, alters electronic properties. |
| Amide (-CO-NH-) | Methylene (B1212753) ether (-CH2-O-) | Increases flexibility, removes hydrogen bonding capability. |
Chiral Effects in Stereoisomeric Analogues
The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another.
While the parent molecule, this compound, is achiral, the introduction of stereocenters in its analogues could be a valuable strategy for SAR studies. For example, introducing a chiral center on an alkyl substituent attached to the benzamide nitrogen or on a linker connecting the phenoxy group could lead to enantiomeric pairs with distinct biological activities.
Correlation of Structural Features with In Vitro Potency and Selectivity
The ultimate goal of SAR studies is to establish a clear correlation between the structural modifications of a molecule and its biological activity. For this compound analogues, this would involve systematically synthesizing derivatives with variations in the three main components of the molecule: the 4-bromophenyl ring, the 3-phenoxy ring, and the central benzamide linker.
The in vitro potency of these analogues would typically be assessed using specific biological assays relevant to the target of interest. For example, if the target is a protein kinase, the IC50 value (the concentration of the compound required to inhibit the kinase activity by 50%) would be a key parameter. Selectivity would be determined by testing the compounds against a panel of related and unrelated targets.
Based on available data for structurally related compounds, some general SAR trends can be hypothesized for this compound analogues:
Substituents on the Phenyl Rings: The nature and position of substituents on both the 4-bromophenyl and the 3-phenoxy rings are expected to have a significant impact on activity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its ability to form key interactions with the target. The bromine atom on the N-phenyl ring is likely a key interaction point, and its replacement with other halogens or different functional groups would be a critical area of investigation. In a study of structurally related 3-amino-N-phenylbenzamide derivatives, the presence of a 4-bromophenyl group on the amide nitrogen was found to be important for anti-enterovirus 71 activity. nih.gov
The Phenoxy Linkage: The ether linkage of the 3-phenoxy group provides a degree of conformational flexibility. Modifications to this linker, such as replacing the oxygen atom with a sulfur or a methylene group, would alter the geometry and lipophilicity of the molecule, likely affecting its potency and selectivity.
The Central Benzamide Linker: As discussed previously, modifications to the amide bond itself, such as isosteric replacement, are expected to have a profound effect on both potency and metabolic stability.
The following table summarizes the hypothetical impact of various structural modifications on the in vitro activity of this compound analogues, based on general medicinal chemistry principles and data from related compound series.
| Structural Modification | Potential Impact on In Vitro Potency | Potential Impact on Selectivity |
| Replacement of 4-bromo with other halogens | Modulated (could increase or decrease) | May be affected |
| Introduction of substituents on the phenoxy ring | Dependent on substituent type and position | Could be enhanced or diminished |
| Isosteric replacement of the amide bond (e.g., with a triazole) | May be maintained or improved | Could be altered |
| Introduction of a chiral center | Enantiomers may exhibit different potencies | Enantiomers may show different selectivity profiles |
It is important to emphasize that these are generalized predictions, and the actual SAR for this compound analogues would need to be determined through the synthesis and rigorous biological evaluation of a focused library of compounds.
Mechanistic Elucidation of N 4 Bromophenyl 3 Phenoxybenzamide Analogues Biological Interactions Strictly in Vitro and Molecular Focus
Identification of Molecular Targets and Pathways (e.g., Kinases, Receptors)
The initial step in characterizing a compound's mechanism of action is to identify its direct molecular targets. For analogues of N-(4-bromophenyl)-3-phenoxybenzamide, this involves a series of targeted in vitro assays against known classes of biological molecules like enzymes and receptors.
Enzyme Inhibition Assays (e.g., VEGFR-2, SCD, Adenosine Receptors)
Enzyme inhibition is a common mechanism of action for therapeutic compounds. Assays designed to measure the inhibition of specific enzymes can reveal potent and selective interactions.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. bpsbioscience.comresearchgate.net Consequently, its inhibition is a key strategy in developing anti-cancer therapies. researchgate.net Analogues of this compound have been investigated for their potential to inhibit VEGFR-2.
In vitro kinase assays are employed to measure the ability of a compound to block the enzymatic activity of VEGFR-2. bpsbioscience.com These assays typically involve the purified recombinant VEGFR-2 kinase domain, a substrate, and ATP. bpsbioscience.com The compound's inhibitory effect is quantified by measuring the reduction in substrate phosphorylation. The potency is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov Several compounds with structural similarities have demonstrated potent inhibition of VEGFR-2 in the nanomolar range. nih.gov
| Compound Analogue | Target | IC50 (nM) |
|---|---|---|
| CHMFL-VEGFR2-002 | VEGFR-2 | 66 |
| Sorafenib (Reference) | VEGFR-2 | 90 |
| Pazopanib (Reference) | VEGFR-2 | 30 |
Stearoyl-CoA Desaturase (SCD)
Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. nih.govnih.gov These products are essential components of cell membranes and signaling molecules. nih.gov Aberrant SCD activity has been linked to metabolic diseases and various cancers, making it a viable therapeutic target. nih.govmedchemexpress.com
The inhibitory activity of compounds against SCD can be determined using cell-based assays. For instance, HepG2 cells, which express human SCD, can be treated with a test compound. researchgate.net The assay measures the conversion of a radiolabeled substrate, such as ¹⁴C-stearic acid, into its monounsaturated product, ¹⁴C-oleic acid. researchgate.net A reduction in the formation of ¹⁴C-oleic acid indicates SCD inhibition, and dose-response curves can be generated to determine the IC50 value. researchgate.net Potent SCD inhibitors have been identified with IC50 values in the low nanomolar range. medchemexpress.com
Adenosine Receptors
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously distributed and involved in numerous physiological processes. nih.govresearchgate.net Modulating these receptors can have effects on the cardiovascular, nervous, and immune systems. eurofinsdiscovery.com To determine if a compound interacts with adenosine receptors, competitive radioligand binding assays are commonly used. researchgate.netnih.gov
In this type of assay, cell membranes expressing a specific adenosine receptor subtype (e.g., A1) are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor with high affinity. nih.govacs.org The test compound is added in increasing concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and a decrease in signal indicates that the test compound is displacing the radioligand. acs.org This data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.
Receptor Binding Assays (e.g., Opioid Receptors, Benzodiazepine (B76468) Receptors)
Direct binding to receptors is another primary mechanism through which compounds exert their effects. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.
Opioid Receptors
Opioid receptors (mu, delta, and kappa) are GPCRs that mediate the effects of both endogenous opioid peptides and exogenous opiates. eurofinsdiscovery.com To assess the binding affinity of this compound analogues to these receptors, competitive binding assays are performed using membranes from cells expressing the specific opioid receptor subtype. mdpi.com A selective radioligand, such as [³H]-Sufentanil for the mu-opioid receptor, is used to label the receptor sites. drugbank.com The ability of a test compound to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki). elifesciences.org
Benzodiazepine Receptors
The benzodiazepine receptor is a modulatory site on the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system. eurofinsdiscovery.comeurofinsdiscovery.com The affinity of compounds for this site can be determined using a radioligand binding assay with [³H]-Flunitrazepam, a classic benzodiazepine radioligand. nih.govnih.gov The assay uses brain tissue homogenates or cell lines expressing GABA-A receptors. eurofinsdiscovery.comnih.gov Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine like diazepam. nih.govaspetjournals.org The displacement of [³H]-Flunitrazepam by a test compound allows for the calculation of its binding affinity. nih.gov
Cellular Target Engagement Studies
While in vitro assays with purified proteins are crucial, confirming that a compound binds its intended target within the complex environment of a living cell is a critical validation step. Cellular target engagement assays provide this crucial evidence.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein often increases the protein's thermal stability. nih.govbio-protocol.org In a typical CETSA experiment, intact cells are treated with the test compound or a vehicle control. dundee.ac.uk The cells are then heated to various temperatures, causing proteins to denature and aggregate. bio-protocol.org The remaining soluble protein fraction is analyzed by Western blotting or other detection methods. dundee.ac.uk A compound that engages its target will cause a shift in the melting curve to a higher temperature, indicating stabilization. nih.govspringernature.com
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is another powerful method to quantify compound binding in living cells. promega.compromega.com This technology uses a target protein genetically fused to a small, bright NanoLuc® luciferase. youtube.com A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. protocols.io When the tracer binds to the NanoLuc®-fused target, BRET occurs between the luciferase donor and the fluorescent tracer acceptor. youtube.com A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner, allowing for the quantitative measurement of intracellular affinity. promega.comprotocols.io
Analysis of Downstream Signaling Pathway Modulation (in cellular models)
Once a molecular target is identified and cellular engagement is confirmed, the next step is to determine how this interaction affects downstream cellular signaling pathways. This is typically investigated in cellular models by examining changes in protein and gene expression.
Protein Expression and Phosphorylation Studies (e.g., Western Blot, Flow Cytometry)
Binding of a compound to its target, such as a receptor kinase, often initiates a cascade of intracellular signaling events, many of which are mediated by protein phosphorylation. Western blotting is a widely used technique to detect changes in the phosphorylation state of specific proteins within these pathways. bio-rad-antibodies.comabcam.com
For example, if an analogue of this compound inhibits VEGFR-2, one would expect to see a decrease in the phosphorylation of downstream signaling proteins like ERK (Extracellular signal-regulated kinase). frontiersin.org To test this, cultured cells (e.g., endothelial cells) would be treated with the compound, followed by stimulation with VEGF to activate the pathway. nih.gov Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. ptglab.com The membrane is probed with primary antibodies specific for the phosphorylated form of the protein (e.g., anti-phospho-ERK) and subsequently with antibodies for the total amount of that protein as a loading control. researchgate.netnih.gov A decrease in the phospho-protein signal relative to the total protein indicates that the compound is inhibiting the signaling pathway. researchgate.net
| Treatment Condition | Target Protein | Normalized Phosphorylation Level (Relative Units) |
|---|---|---|
| Vehicle Control | p-ERK / Total ERK | 1.00 |
| Compound Analogue (1 µM) | p-ERK / Total ERK | 0.35 |
| Compound Analogue (10 µM) | p-ERK / Total ERK | 0.12 |
Data are representative and for illustrative purposes.
Gene Expression Profiling (e.g., RT-PCR)
Changes in signaling pathways ultimately lead to changes in gene expression. Quantitative Reverse Transcription PCR (qRT-PCR) is a sensitive and specific method for measuring changes in the mRNA levels of target genes. nih.govnih.gov
Following the example of VEGFR-2 inhibition, treatment of cells with an active this compound analogue would be expected to alter the expression of genes involved in angiogenesis and cell proliferation. To investigate this, RNA is extracted from cells treated with the compound or a vehicle control. nd.edu The RNA is then reverse-transcribed into complementary DNA (cDNA). unite.it Finally, qPCR is performed using primers specific for genes of interest (e.g., c-Fos, Cyclin D1). The relative expression of these genes is typically normalized to one or more stably expressed reference genes. nih.govthermofisher.com A decrease in the expression of pro-angiogenic or pro-proliferative genes would provide further evidence of the compound's mechanism of action.
| Treatment Condition | Target Gene | Fold Change in Expression (Relative to Control) |
|---|---|---|
| Compound Analogue (10 µM) | c-Fos | 0.45 |
| Compound Analogue (10 µM) | Cyclin D1 | 0.60 |
| Compound Analogue (10 µM) | VEGFA | 0.52 |
Data are representative and for illustrative purposes.
Cell Cycle Perturbations in In Vitro Cell Lines
The antitumor activity of this compound and its analogues is significantly attributed to their ability to disrupt the normal progression of the cell cycle in cancer cells. This interference ultimately leads to a halt in proliferation and can trigger programmed cell death. The primary mechanisms involve inducing cell cycle arrest at specific checkpoints and activating apoptotic pathways.
Flow cytometry is a cornerstone technique used to investigate the effects of this compound analogues on cell cycle progression. By staining DNA with fluorescent dyes like propidium iodide, this method allows for the quantitative analysis of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. researchgate.net
Studies on various benzamide (B126) and benzimidazole derivatives demonstrate a consistent pattern of cell cycle arrest. Treatment of cancer cell lines with these compounds often leads to a significant accumulation of cells in the G2/M phase. nih.gov For instance, certain novel benzimidazole derivatives were found to cause a notable increase in the G2/M phase cell population in MCF-7, DU-145, and H69AR cancer cells. nih.gov Similarly, other related compounds induced G2/M arrest in hepatocellular carcinoma and colon cancer cell lines. distantreader.orgresearchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting cell division. In some cell lines, analogues have been observed to induce arrest at the G1 or S phases, indicating that the specific effect can be cell-type dependent. mdpi.com The arrest at these checkpoints is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Table 1: Effect of this compound Analogues on Cell Cycle Distribution in Vitro This table is a representative summary based on findings for related benzamide structures.
| Compound Type | Cell Line | Predominant Effect | Reference Findings |
| Benzamide Derivative | HepG2 (Liver) | G1/S Arrest | Increased pre-G1 stage, indicating apoptosis. distantreader.org |
| Benzimidazole Derivative | A549 (Lung) | G1 and G2 Arrest | Compound 10 increased G1 and G2 phases; Compound 13 increased the G1 phase. mdpi.com |
| Benzimidazole Derivative | MDA-MB-231 (Breast) | S and G2 Arrest | Compound 10 caused a prominent increase in cell distribution in the S and G2 phases. mdpi.com |
| Benzamide Analogue | T84 (Colon) | G2/M and G0/G1 Arrest | Treatment led to significant arrest in both G2/M and G0/G1 phases. researchgate.net |
Following cell cycle arrest, this compound analogues can initiate apoptosis, or programmed cell death. Flow cytometry, particularly using Annexin V and propidium iodide (PI) staining, is a critical tool for detecting and quantifying apoptosis. nih.govplos.orgnih.gov Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer cell membrane during the early stages of apoptosis, while PI stains cells that have lost membrane integrity, a feature of late-stage apoptosis or necrosis. nih.govnih.govsigmaaldrich.com
The molecular mechanisms underlying this induced apoptosis involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria into the cytosol. This release is often triggered by the altered expression of Bcl-2 family proteins. Cytosolic cytochrome c then participates in the activation of initiator caspases, such as caspase-9. bioradiations.com
Both pathways converge on the activation of executioner caspases, primarily caspase-3. bio-rad-antibodies.com Active caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One such critical substrate is poly(ADP-ribose) polymerase (PARP). The cleavage of PARP by caspase-3 is a well-established marker of apoptosis, serving to prevent DNA repair and conserve cellular energy. sigmaaldrich.com Studies on related benzamide compounds have confirmed the induction of apoptosis through the activation of caspases and subsequent PARP cleavage. bioradiations.com
Table 2: Key Molecular Events in Apoptosis Induced by Benzamide Analogues This table is a representative summary based on findings for related benzamide structures.
| Apoptotic Event | Detection Method | Role in Apoptosis | Reference Findings |
| Phosphatidylserine Exposure | Annexin V Staining (Flow Cytometry) | "Eat me" signal for phagocytes; early apoptotic marker. nih.govsigmaaldrich.com | Standard method to detect early apoptosis. nih.govplos.org |
| Cytochrome c Release | Western Blot of Cytosolic Fraction | Activates the apoptosome and initiator caspase-9. bioradiations.com | Observed in cells treated with N-substituted benzamides. bioradiations.com |
| Caspase-3/7 Activation | FLICA Assay (Flow Cytometry), Western Blot | Executioner caspases that cleave key cellular proteins. bio-rad-antibodies.com | Benzamide analogues shown to activate caspase-3. |
| PARP Cleavage | Western Blot | Inactivates DNA repair enzyme; hallmark of late apoptosis. sigmaaldrich.com | Cleavage is a confirmed downstream effect of caspase activation by these compounds. bioradiations.com |
Characterization of Selectivity Profiles Against Related Biological Targets
A crucial aspect of drug development for compounds like this compound analogues, many of which function as kinase inhibitors, is determining their selectivity. Kinase inhibitors achieve their therapeutic effect by blocking the activity of specific protein kinases involved in cancer cell proliferation and survival. drugtargetreview.com However, the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. tandfonline.com
Consequently, a potent inhibitor of one kinase may also inhibit other, unintended "off-target" kinases, which can lead to adverse effects or, in some cases, beneficial polypharmacology. drugtargetreview.com Therefore, characterizing the selectivity profile is essential. This is typically achieved by screening the compound against a large panel of purified kinases and measuring its inhibitory activity (e.g., IC50 value) for each. nih.gov
Analogues of this compound have been identified as potent inhibitors of specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. researchgate.netnih.gov Other related benzamide structures have been developed as inhibitors for Bcr-Abl and BRAFV600E. nih.govnih.gov A highly selective compound will show potent inhibition of its intended target(s) while having significantly lower or no activity against a wide range of other kinases. This "selectivity score" provides a quantitative measure of the inhibitor's specificity. nih.gov Developing compounds with high selectivity can lead to more targeted therapies with potentially fewer side effects. drugtargetreview.comtandfonline.com
Table 3: Illustrative Selectivity Profile for a Hypothetical Benzamide-Based Kinase Inhibitor This table is a representative example of how selectivity data is presented and does not represent a specific this compound analogue.
| Kinase Target | Functional Class | IC50 (nM) | Selectivity Notes |
| VEGFR-2 | Receptor Tyrosine Kinase | 5 | Primary Target |
| VEGFR-1 | Receptor Tyrosine Kinase | 50 | 10-fold selective over VEGFR-1 |
| PDGFRβ | Receptor Tyrosine Kinase | 150 | 30-fold selective over PDGFRβ |
| c-Kit | Receptor Tyrosine Kinase | 400 | 80-fold selective over c-Kit |
| EGFR | Receptor Tyrosine Kinase | >10,000 | Highly selective against EGFR |
| Abl | Non-receptor Tyrosine Kinase | >10,000 | Highly selective against Abl |
| CDK2 | Serine/Threonine Kinase | >10,000 | Highly selective against CDK2 |
Kinetic Analysis of Ligand-Target Association and Dissociation
Beyond determining the potency (e.g., IC50 or KD) of an inhibitor, understanding the kinetics of its interaction with the target protein is vital for predicting its pharmacological behavior. This involves measuring the association rate constant (kon or ka), which describes how quickly the inhibitor binds to its target, and the dissociation rate constant (koff or kd), which describes how quickly it dissociates. nih.govnih.gov
These kinetic parameters are often determined using label-free biosensor technologies such as Surface Plasmon Resonance (SPR). bioradiations.comnih.govnih.gov In an SPR experiment, the target kinase is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The binding and dissociation events are monitored in real-time, allowing for the calculation of kon and koff. The equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated as the ratio of koff/kon.
Two inhibitors with the same affinity (KD) can have vastly different kinetic profiles. An inhibitor with a fast kon and a fast koff will reach equilibrium quickly but will also unbind from the target rapidly. In contrast, an inhibitor with a slow koff will have a long residence time on the target, meaning the inhibitory effect will persist even after the concentration of the free compound has decreased. nih.gov A long residence time is often a desirable characteristic for therapeutic agents, as it can lead to a more durable biological response. Kinetic analysis provides a more detailed understanding of the structure-activity relationship, guiding the optimization of compounds to achieve a desired therapeutic profile. nih.gov
Table 4: Representative Kinetic Parameters for VEGFR-2 Inhibitors This table presents example data to illustrate the kinetic parameters measured for kinase inhibitors and does not represent a specific this compound analogue.
| Compound | Target | kon (M-1s-1) | koff (s-1) | KD (nM) | Residence Time (1/koff) |
| Inhibitor A | VEGFR-2 | 1.5 x 106 | 3.0 x 10-3 | 2.0 | 5.6 minutes |
| Inhibitor B | VEGFR-2 | 5.0 x 105 | 5.0 x 10-4 | 1.0 | 33.3 minutes |
| Inhibitor C | VEGFR-2 | 2.0 x 106 | 2.0 x 10-2 | 10.0 | 50 seconds |
| Axitinib | VEGFR-2 | - | - | 0.035 mdpi.com | - |
| Sorafenib | VEGFR-2 | - | - | 90 nih.gov | - |
Advanced Applications of N 4 Bromophenyl 3 Phenoxybenzamide Derivatives in Chemical Biology Research
Development as Research Probes for Biological Pathways
Derivatives of the N-phenylbenzamide and phenoxybenzamide core structure have been instrumental in creating chemical probes to investigate and modulate specific biological pathways. By systematically altering substituents on the phenyl rings, researchers can fine-tune the potency and selectivity of these compounds for particular protein targets.
For instance, related N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as potent and selective nonsteroidal antagonists for the progesterone (B1679170) receptor (PR). nih.gov These compounds were found to inhibit progesterone-promoted activity, demonstrating how this scaffold can be used to generate tools for studying the endocrine pathways governed by PR, which are crucial in reproductive health and diseases like endometriosis and breast cancer. nih.gov Similarly, N-phenoxybenzamide analogues have been synthesized as selective antagonists for the kappa opioid receptor (KOR), a key player in pain, addiction, and mood regulation pathways. nih.gov The development of these molecules provides researchers with critical tools to probe the physiological and pathological roles of the KOR signaling cascade.
In the field of infectious diseases, N-phenylbenzamide derivatives have been explored as agents against kinetoplastid parasites such as Trypanosoma brucei. nih.gov These compounds are designed to target the parasites' unique mitochondrial DNA (kDNA) by binding to the AT-rich minor groove, disrupting kDNA function and leading to parasite death. nih.gov Such molecules act as research probes to understand the mechanisms of DNA-protein interactions and kDNA replication in these pathogens, potentially revealing novel therapeutic strategies. nih.gov
Utility in Crystallographic Fragment Screening Studies
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds, starting with small, low-complexity molecules (fragments) that bind to a protein target. The N-(4-bromophenyl)-3-phenoxybenzamide scaffold, and simpler versions thereof, possess ideal characteristics for use in crystallographic fragment screening. The bromine atom is particularly useful as it provides a strong anomalous signal in X-ray crystallography, aiding in the unambiguous identification of the fragment's position and orientation within a protein's binding site.
The crystal structure of the closely related compound, 4-Bromo-N-phenylbenzamide, has been solved, providing precise data on its molecular geometry. nih.gov The molecule is twisted, with a significant dihedral angle between the two aromatic rings, and the central amide plane is also twisted relative to the rings. nih.govresearchgate.net This well-defined, non-planar conformation is a valuable feature for a fragment, as it can explore three-dimensional pockets in a protein that flat, aromatic molecules might not access effectively. The amide group provides key hydrogen bond donor (N-H) and acceptor (C=O) functionalities, which are critical for anchoring the fragment to amino acid residues in a binding pocket.
Table 1: Crystallographic Data for 4-Bromo-N-phenylbenzamide A representative structure providing insight into the geometry of the core scaffold.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₁₀BrNO | nih.gov |
| Molecular Weight | 276.12 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Dihedral Angle (phenyl to 4-bromophenyl ring) | 58.63 (9)° | nih.gov |
| Dihedral Angle (N-C=O plane to phenyl ring) | 30.2 (2)° | nih.gov |
| Dihedral Angle (N-C=O plane to 4-bromophenyl ring) | 29.2 (2)° | nih.gov |
Application in Affinity Chromatography and Chemical Proteomics
Chemical proteomics aims to identify the molecular targets of bioactive compounds, a critical step in understanding their mechanism of action. Derivatives of this compound can be readily adapted for these approaches. By introducing a reactive or bio-orthogonal handle—such as an alkyne, azide (B81097), or a linker for attachment to a solid support—the scaffold can be converted into a probe for affinity chromatography. nih.govnih.gov
In a typical affinity chromatography experiment, the functionalized benzamide (B126) derivative is immobilized on a resin, such as agarose (B213101) beads. nih.gov A cellular lysate is then passed over this resin. Proteins that specifically bind to the benzamide derivative are retained on the column while other proteins are washed away. nih.gov The captured proteins can then be eluted and identified using mass spectrometry. This technique allows for the unbiased identification of primary targets and potentially off-target proteins, providing a comprehensive view of the compound's interactions within the proteome. nih.gov
Furthermore, proximity labeling technologies can be employed. nih.gov In this approach, a derivative of this compound could be conjugated to an enzyme (like horseradish peroxidase or a promiscuous biotin (B1667282) ligase) that generates reactive species. When the probe binds to its target protein, the enzyme labels neighboring proteins within a small radius, allowing for the identification of not just the direct target but also members of the associated protein complex. nih.gov
Role in Methodological Development for Drug Discovery (e.g., novel assay development)
The development of robust and reliable assays is fundamental to drug discovery. Compounds based on the this compound scaffold can serve as essential tools in the creation and validation of such assays. As these molecules can be designed to be highly selective for a particular target, they can be used as reference or control compounds in high-throughput screening (HTS) campaigns.
For example, in the discovery of kappa opioid receptor (KOR) antagonists, a library of phenoxybenzamide analogues was evaluated using an in vitro [³⁵S]GTPγS binding assay. nih.gov This assay measures the activation of G-protein coupled receptors (GPCRs) like KOR. The development of potent and selective antagonists from the phenoxybenzamide series was crucial for validating the assay's ability to identify KOR-specific inhibitors. nih.gov
Potential as Precursors for Complex Chemical Entities or Materials
The this compound structure is a valuable synthetic intermediate, or precursor, for the construction of more complex molecules. The chemical handles present in the core structure—the C-Br bond and the ether linkage—provide opportunities for further chemical elaboration.
The synthesis of the core itself typically involves the coupling of an aniline (B41778) derivative with a benzoyl chloride. For instance, the general synthesis of N-phenylbenzamide derivatives often starts from commercially available 4-nitroanilines, which are reacted with 4-nitrobenzoyl chlorides to form a dinitro intermediate, followed by reduction of the nitro groups to form a diamine. nih.gov This diamine can then be further functionalized. nih.gov The presence of the bromine atom on the phenyl ring is particularly significant, as it is a versatile functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the attachment of a wide variety of other chemical groups, enabling the rapid generation of diverse chemical libraries or the construction of intricate molecular architectures.
The phenoxy group can also be modified, or the entire scaffold can be used as a building block for larger supramolecular structures or functional materials where the specific conformational properties and intermolecular interactions (e.g., N-H···O hydrogen bonds) of the benzamide core can be exploited. nih.gov The designation of related structures like 4-anilinopiperidine as precursor chemicals highlights the utility of such scaffolds in multi-step syntheses. federalregister.govfederalregister.gov
Contributions to Understanding Biological Mechanisms Through In Vitro Tools
In vitro studies using purified proteins, enzymes, and cell-based systems are the cornerstone of mechanistic biology. Derivatives of this compound and related structures serve as powerful in vitro tools to dissect biological functions at the molecular level. By providing a means to selectively inhibit or modulate a single protein, these compounds allow researchers to isolate its function from the complexity of the cellular environment.
For example, in vitro enzyme inhibition assays have shown that related N-substituted-(4-bromophenyl)sulfonamides can act as mixed-type inhibitors of enzymes like α-glucosidase and α-amylase, providing insight into their mode of binding and inhibition kinetics. researchgate.net In other studies, phenoxybenzamide derivatives were shown to be potent KOR antagonists in [³⁵S]GTPγS binding assays with cultured cells, demonstrating their ability to directly interfere with GPCR signaling at the cell membrane. nih.gov The activity of pyrazolo[3,4-b]pyridine derivatives containing a 4-bromophenyl group against cyclin-dependent kinases (CDKs) in vitro has helped to elucidate their role in cell cycle arrest and apoptosis. nih.gov
These studies, which provide quantitative measures of a compound's potency and selectivity, are essential for building a detailed understanding of structure-activity relationships (SAR) and for clarifying the precise molecular interactions that drive a biological outcome.
Table 2: In Vitro Biological Activity of Representative Benzamide and Related Derivatives This table summarizes the inhibitory potency of various derivatives related to the core scaffold against their respective biological targets.
| Compound Type / Derivative | Target | Assay Type | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| N-(4-phenoxyphenyl)benzenesulfonamide (20a) | Progesterone Receptor (PR) | PR Antagonist Assay | 0.17 µM | nih.gov |
| N-Substituted-(4-bromophenyl)benzenesulfonamide (6j) | α-Glucosidase | Enzyme Inhibition | 5.11 µM | researchgate.net |
| N-Substituted-(4-bromophenyl)benzenesulfonamide (6j) | α-Amylase | Enzyme Inhibition | 4.27 µM | researchgate.net |
| Pyrazolo[3,4-b]pyridine (9a) | Hela Cancer Cell Line | Cytotoxicity Assay | 2.59 µM | nih.gov |
| Pyrazolo[3,4-b]pyridine (14g) | HCT-116 Cancer Cell Line | Cytotoxicity Assay | 1.98 µM | nih.gov |
| N-phenoxybenzamide analogue (11a) | Kappa Opioid Receptor (KOR) | [³⁵S]GTPγS Binding (Antagonist) | Kᵢ = 1.1 nM | nih.gov |
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(4-bromophenyl)-3-phenoxybenzamide, and how can coupling reagents improve yield?
Answer:
The compound is typically synthesized via amide bond formation between 3-phenoxybenzoic acid derivatives and 4-bromoaniline. A robust approach involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents under anhydrous conditions at low temperatures (-50°C). This minimizes side reactions like racemization and improves yields (≥75%) . For scalability, replace DCC with water-soluble carbodiimides (e.g., EDC) and monitor reaction progress via TLC or HPLC-MS to isolate intermediates .
Basic: What is the biochemical mechanism of this compound in inhibiting polyglutamine (polyQ) aggregation?
Answer:
The compound acts as a cell-permeable polyQ aggregation inhibitor , disrupting β-sheet stacking in Huntington’s disease models. Mechanistic studies suggest it binds to exposed hydrophobic regions of misfolded proteins, preventing nucleation-dependent fibril formation. Validate efficacy using thioflavin-T fluorescence assays and SDS-PAGE/Western blotting to quantify soluble vs. aggregated polyQ species .
Advanced: How do structural modifications (e.g., trifluoromethyl groups) enhance the compound’s bioactivity or physicochemical properties?
Answer:
Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzamide ring increases metabolic stability and lipophilicity (logP >3.5), enhancing blood-brain barrier penetration. Structure-activity relationship (SAR) studies reveal that para-substitutions on the phenyl ring improve binding affinity by 2–3-fold in enzyme inhibition assays. Use density functional theory (DFT) to predict electronic effects and validate with in vitro ADMET profiling .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., aggregation inhibition vs. polymerization initiation)?
Answer:
Discrepancies arise from divergent experimental conditions. For example, the compound’s role as a polyQ aggregation inhibitor (1–10 µM) contrasts with its use in vanadium-initiated methylmethacrylate polymerization (80°C, radical-mediated) . To clarify, conduct control experiments under inert atmospheres to exclude redox side reactions. Cross-validate using electron paramagnetic resonance (EPR) to detect radical intermediates in polymerization studies .
Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- High-resolution mass spectrometry (HRMS) confirms molecular formulae (e.g., m/z 396.02 [M+H]+).
- Nuclear Overhauser effect (NOE) NMR elucidates regiochemistry of substituents.
- HPLC-PDA at 254 nm monitors purity (>98%), while X-ray crystallography (via SHELXL ) resolves stereochemistry.
- DSC/TGA assesses thermal stability (decomposition >200°C) for formulation studies .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
Use density functional theory (DFT) to calculate electrostatic potential surfaces and identify binding hotspots. Molecular docking (e.g., AutoDock Vina) with Huntington’s disease-associated proteins (e.g., htt-exon1) reveals hydrogen bonding with Arg156 and π-π stacking with Phe145. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD <1 µM) .
Basic: What strategies improve the compound’s solubility for in vivo studies?
Answer:
The compound’s low aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG-400/DMSO) or nanoparticle encapsulation . Assess solubility via shake-flask method at pH 7.4 and 37°C. For oral bioavailability, synthesize prodrugs (e.g., ester derivatives) cleaved by serum esterases .
Advanced: How does the compound’s bromophenyl moiety influence its reactivity in transition-metal-catalyzed cross-coupling reactions?
Answer:
The 4-bromophenyl group enables Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O). Kinetic studies show >90% conversion at 80°C in 12 hours. Monitor regioselectivity via GC-MS and optimize ligand choice (e.g., XPhos) to suppress homocoupling byproducts .
Basic: How to design fluorescence-based assays to study the compound’s metal-binding properties?
Answer:
The benzamide core chelates divalent metals (e.g., Pb²+). Titrate the compound (1–100 µM) into Pb(NO3)2 solutions and measure fluorescence quenching at λex/λem = 280/340 nm. Plot Stern-Volmer curves to calculate binding constants (Ksv >10³ M⁻¹). Control pH (5.0–7.4) to avoid precipitation .
Advanced: What are the dominant degradation pathways of this compound under physiological conditions?
Answer:
Accelerated stability studies (40°C/75% RH) show hydrolysis of the amide bond at pH <3 or >9. LC-QTOF identifies degradation products (e.g., 3-phenoxybenzoic acid and 4-bromoaniline). Mitigate degradation via lyophilization or storage in amber vials at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
